2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Description
The compound 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a hybrid heterocyclic molecule featuring a quinazoline moiety linked via an amino group to a cyclopenta[d]pyrimidin-4-one scaffold. The cyclopenta[d]pyrimidin-4-one core introduces structural rigidity and influences solubility and metabolic stability.
Properties
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-9-12-8-10(24-2)6-7-14(12)20-16(18-9)22-17-19-13-5-3-4-11(13)15(23)21-17/h6-8H,3-5H2,1-2H3,(H2,18,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWAFUUVZXVXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC4=C(CCC4)C(=O)N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials might include 6-methoxy-4-methylquinazoline and cyclopenta[d]pyrimidin-4-one derivatives. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the amino group.
Cyclization: reactions to form the cyclopenta[d]pyrimidin-4-one ring.
Methoxylation: and steps to introduce the methoxy and methyl groups.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: to speed up the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infectious diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it might inhibit a particular enzyme involved in cell proliferation, making it a potential anti-cancer
Biological Activity
The compound 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of quinazoline and pyrimidine derivatives. Its unique structure includes a quinazoline moiety with methoxy and amino substitutions, contributing to its biological activity. The molecular formula is , and it has a molecular weight of approximately 335.37 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Exhibiting significant activity against various bacterial strains.
- Antitumor Properties : Potential inhibition of cancer cell proliferation.
- Enzyme Inhibition : Notably against acetylcholinesterase (AChE) and urease.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound can show moderate to strong antibacterial effects. For instance, in a comparative study, several synthesized compounds exhibited varying degrees of activity against Salmonella typhi and Bacillus subtilis, with some achieving IC50 values as low as 2.14 µM, indicating potent antibacterial properties .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes. For example, derivatives have shown strong inhibitory effects on urease, which is crucial for treating conditions like kidney stones and certain infections. The IC50 values for these inhibitors were significantly lower than traditional drugs, suggesting a promising therapeutic potential .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets through mechanisms such as:
- Binding Affinity : Interaction with amino acids in target proteins.
- Structural Configuration : The arrangement of functional groups enhances binding efficiency and specificity.
- Inhibition of Key Pathways : Disruption of metabolic pathways in pathogens or cancer cells.
Case Studies
Several studies have focused on the biological activity of this compound:
- Antibacterial Screening : A study found that modified quinazoline derivatives showed enhanced antibacterial activity compared to unmodified counterparts. The incorporation of methoxy and amino groups was crucial for this enhancement.
- Cancer Cell Proliferation : Research indicated that certain derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of specific signaling pathways .
- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited urease and AChE activities, making it a candidate for further development as a therapeutic agent for related diseases .
Comparative Analysis
The following table summarizes the biological activities observed in various studies for similar compounds:
| Compound Name | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|---|
| Compound A | 2.14 | 0.63 | 1.13 |
| Compound B | 6.28 | 1.21 | 2.39 |
| Compound C | 5.00 | 1.50 | 3.00 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substitution Patterns
The compound’s cyclopenta[d]pyrimidin-4-one core differentiates it from other fused pyrimidine derivatives. Key comparisons include:
Structural Insights :
- Quinazoline vs.
- Amino vs. Thiol Linkages: The amino group in the target compound likely improves water solubility compared to thiol-substituted analogs (e.g., 2-sulfanyl derivatives), which may exhibit higher reactivity but poorer pharmacokinetic profiles .
- Methoxy and Methyl Groups : The 6-methoxy and 4-methyl groups on the quinazoline ring could enhance metabolic stability and target selectivity relative to unsubstituted quinazolines .
Bioactivity and Target Profiling
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that structural similarities strongly correlate with shared modes of action . For example:
- Thieno[3,4-d]pyrimidin-4(3H)-ones cluster with topoisomerase inhibitors due to their planar aromatic systems.
- Cyclopenta[d]pyrimidin-4-one derivatives (e.g., the target compound) may cluster with kinase inhibitors (e.g., EGFR or CDK inhibitors) owing to their ATP-binding site compatibility.
Research Findings and Implications
Lumping Strategy Relevance: Organic compounds with similar cores (e.g., pyrimidinones) but varying substituents can be grouped for high-throughput screening, as physicochemical properties and bioactivity trends often align .
Synthetic Challenges: The target compound’s quinazoline-cyclopenta[d]pyrimidinone linkage may require regioselective amination steps, contrasting with simpler couplings in thieno-pyrimidine analogs .
Therapeutic Potential: Structural analogs with methoxy and methyl groups exhibit improved bioavailability and target engagement in preclinical models, suggesting promise for the target compound in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
